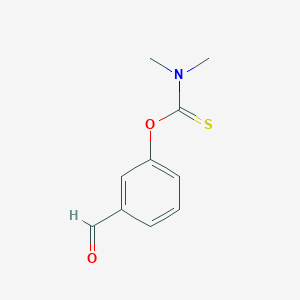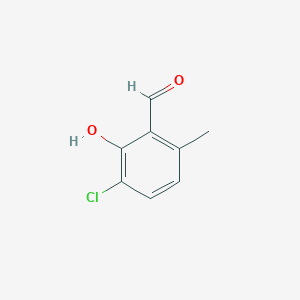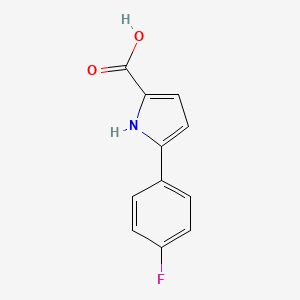
3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride
Overview
Description
3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride , also known by its IUPAC name 4-(1H-1,2,3-triazol-1-yl)benzenesulfonyl chloride , is a chemical compound with the molecular formula C8H6ClN3O2S . It belongs to the class of sulfonyl chlorides and contains a triazole ring. The compound is used in various synthetic processes and has potential applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of 3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride involves the reaction of appropriate starting materials. While specific synthetic routes may vary, one common method is the reaction of 4-aminobenzenesulfonyl chloride with sodium azide, followed by cyclization to form the triazole ring. The resulting compound is then chlorinated to obtain the sulfonyl chloride derivative .
Molecular Structure Analysis
The compound’s molecular structure consists of a benzene ring substituted with a sulfonyl chloride group and a 1,2,3-triazole ring. The triazole moiety contributes to its unique properties and potential biological activity. The molecular weight of 3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride is approximately 243.67 g/mol .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including nucleophilic substitution, cyclization, and condensation reactions. Its reactivity arises from the presence of the sulfonyl chloride functional group, which can react with nucleophiles (such as amines) or undergo substitution reactions. Additionally, the triazole ring may engage in click chemistry reactions due to its stability and compatibility with other functional groups .
Physical And Chemical Properties Analysis
Mechanism of Action
The specific mechanism of action for 3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride depends on its application. In medicinal chemistry, it may act as a bioactive scaffold or participate in enzyme inhibition. Further studies are needed to elucidate its precise biological targets and interactions .
properties
IUPAC Name |
3-(triazol-1-yl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S/c9-15(13,14)8-3-1-2-7(6-8)12-5-4-10-11-12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJFTXPDHBCJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)N2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



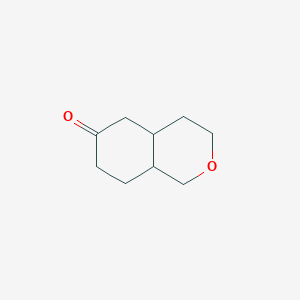
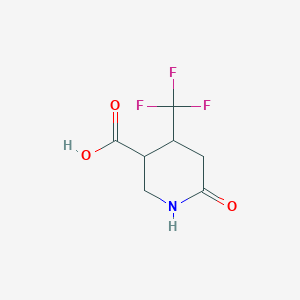

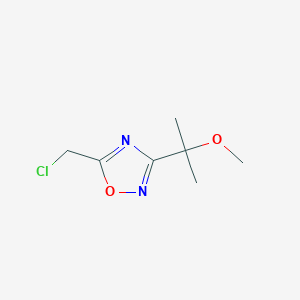
![3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid](/img/structure/B3379169.png)
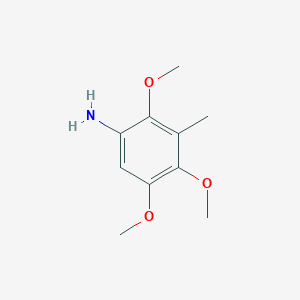
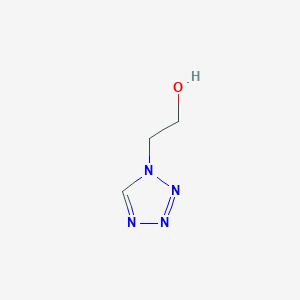



![1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B3379225.png)
